1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
Synthesis Analysis
The synthesis of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the alkylation of N-methylimidazole with the appropriate hexyl halide followed by anion exchange to introduce the bis(trifluoromethylsulfonyl)imide anion. This process results in the formation of the ionic liquid with high purity and specific physical and chemical characteristics.
Molecular Structure Analysis
The molecular structure of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by the presence of the imidazolium cation and the bis(trifluoromethylsulfonyl)imide anion. Studies have shown that the surface structures of these ionic liquids exhibit preferential molecular orientations, with the alkyl chains protruding towards the vacuum, indicating unique intermolecular interactions that influence their properties (Nakajima et al., 2010).
Chemical Reactions and Properties
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide participates in various chemical reactions, leveraging its ionic nature. Its application as a solvent in the separation of azeotropic mixtures showcases its chemical stability and ability to facilitate specific reactions. The ionic liquid's unique interactions with other compounds allow for efficient separation processes, demonstrating its versatility in chemical applications (Seoane et al., 2012).
Physical Properties Analysis
The physical properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been extensively studied, including phase-transition temperatures, densities, refractive indices, and surface tensions. These properties are influenced by the ionic liquid's molecular structure and the interactions between its ions. For example, the density and refractive index measurements provide insight into the miscibility and interaction characteristics of these ionic liquids in mixtures (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, such as its solvation ability and electrochemical behavior, highlight its potential in various applications. Studies have demonstrated its effectiveness as a solvent for the extraction of specific compounds, indicating its selectivity and efficiency in separation technologies. Additionally, its electrochemical stability and conductivity underpin its utility in electrochemical applications and devices (Beigi et al., 2013).
Scientific Research Applications
Liquid-Liquid Equilibria Studies : It's used in studying liquid-liquid equilibria in ternary mixtures of water, 2-propanol, and ionic liquids (Liu et al., 2016).
Electrochemical Research : It aids in researching the electrochemical behavior of species like hydrogen sulfide and thiols in various ionic liquids (Beigi et al., 2013).
Physical Property Measurement : It's employed for measuring viscosities, densities, and speeds of sound in binary mixtures with ethanol (Salinas et al., 2015).
High-Pressure Density and Viscosity Measurement : The compound is used for measuring high-pressure densities and atmospheric viscosities of ionic liquids (Hiraga et al., 2018).
Vapor Pressure Measurement : It's used in measuring vapor pressures of ionic liquids (Zaitsau et al., 2006).
Thermophysical Property Study : The compound is used for studying thermophysical properties of binary mixtures with N-methyldiethanolamine (MDEA) at various temperatures (Akbar & Murugesan, 2012).
Extraction of Phenolic Compounds : It is used in the extraction of phenolic compounds from water (Sas et al., 2019).
Lithium-Ion Battery Electrolyte : Due to its large diffusion coefficient and wide temperature range of applications, it's used as a lithium-ion battery electrolyte (Sundari et al., 2022).
Ethanol Extraction from Heptane : This compound serves as an effective solvent for the extraction of ethanol from heptane, evaluating selectivity and solute distribution ratio (Seoane et al., 2012).
Density and Viscosity Measurement : It's used for measuring the density and viscosity of ionic liquids at various temperatures (Jacquemin et al., 2006).
Thermoelectric Device Applications : The compound has potential applications in thermoelectric devices due to its high heat capacities in a specific temperature range (Blokhin et al., 2006).
Separation of Ethanol from Hexane : It's used as a solvent for separating ethanol from its azeotropic mixture with hexane (Corderi et al., 2013).
Intermolecular Interaction Studies : It interacts with beta-cyclodextrin, helping to reveal the sequence of interaction strength of some ionic liquids with beta-CD (He et al., 2009).
Lignin Transformation : It efficiently transforms lignin model compounds and lignin into benzoic acid and phenol (Yang et al., 2015).
Thermodynamic Properties Measurement : Its thermodynamic properties have been measured in a range of temperatures from 5 to 370 K (Blokhin et al., 2006).
High-Temperature and Pressure Thermophysical Properties : The compound's thermophysical properties at high temperatures and pressures are used for calculation (Safarov et al., 2013).
Determination of Carbendazim in Water : A method involving this compound is suitable for determining carbendazim in water samples (Đorđević et al., 2017).
SO2 Solubility Measurement : Large amounts of SO2 dissolve in ionic liquids by simple physical absorption, using this compound as part of the study (Anderson et al., 2006).
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFOZUBFOFJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049290 | |
Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
382150-50-7 | |
Record name | 382150-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X324RB62K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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